molecular formula C13H8FNO5 B6391551 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261962-91-7

5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6391551
CAS No.: 1261962-91-7
M. Wt: 277.20 g/mol
InChI Key: KDGXHVXSFZTXCF-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Nitration: The 3-fluorobenzoic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Cyclization: The amine group undergoes cyclization with isonicotinic acid under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 5-(3-Carboxy-5-fluorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 5-(3-Carboxy-5-fluorophenyl)-6-hydroxyisonicotinic acid
  • 3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid
  • 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the position and type of substituents attached to the aromatic ring.
  • Unique Properties: 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a hydroxyl group and a fluorine atom, which can influence its reactivity and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific research fields and its potential for future applications

Properties

IUPAC Name

5-(3-carboxy-5-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-8-2-6(1-7(3-8)12(17)18)10-5-15-11(16)4-9(10)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXHVXSFZTXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687871
Record name 5-(3-Carboxy-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-91-7
Record name 5-(3-Carboxy-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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